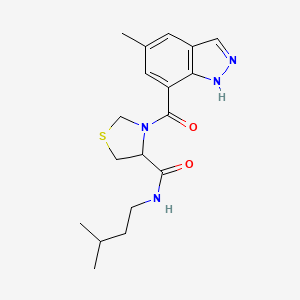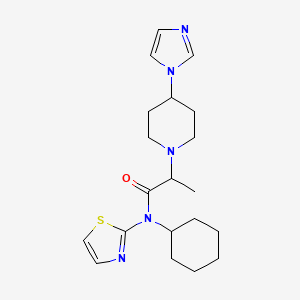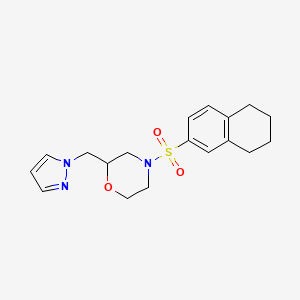![molecular formula C18H25N7O B6752471 1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)
1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a piperidine ring, all connected through a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling to form the final compound. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The individual rings are then coupled using various cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions under specific conditions (e.g., palladium catalysts, base, and solvent).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s diverse functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one
- 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride
Uniqueness
This compound stands out due to its combination of three distinct ring systems, which confer unique chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that may not be possible with simpler compounds.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-13-5-6-17(22-21-13)24-8-3-4-14(11-24)20-16-7-9-25(18(16)26)15-10-19-23(2)12-15/h5-6,10,12,14,16,20H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDXCBITABRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC3CCN(C3=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B6752388.png)

![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6752414.png)
![1-Morpholin-4-yl-4-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752422.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione](/img/structure/B6752428.png)
![1,3-Dimethyl-7-[3-(pyrrolidine-1-carbonyl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6752444.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B6752452.png)
![1-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B6752459.png)

![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-[methyl(2-pyrazol-1-ylethyl)amino]ethanone](/img/structure/B6752478.png)

![3-cyclopropyl-N-pyridin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6752482.png)
![1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione](/img/structure/B6752486.png)
![1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752493.png)
